4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline
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Overview
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the reaction of 1-fluoro-4-nitrobenzene with 1-(3,4-dichlorophenyl)piperazine. This reaction forms 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine. The nitro group of this intermediate is then reduced to an amino group using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated solvents such as dichloromethane (CH₂Cl₂) with a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to potential therapeutic effects in the treatment of neurological disorders. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can be compared with other piperazine derivatives, such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has similar structural features but differs in its pharmacological profile and applications.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety but has a different substitution pattern and therapeutic use.
Quetiapine: Another antipsychotic with a piperazine ring, used for the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-15-6-5-14(11-16(15)18)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVBXYRDIUDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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